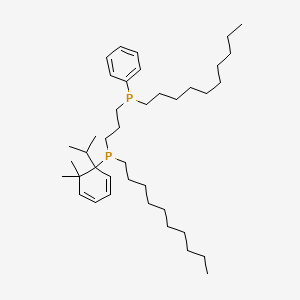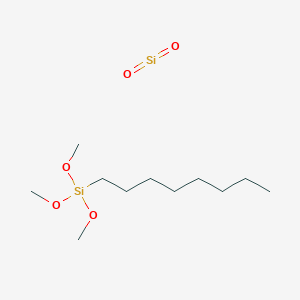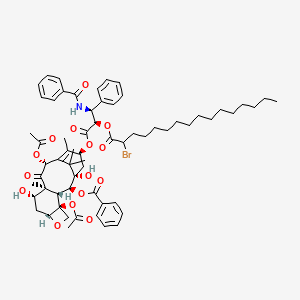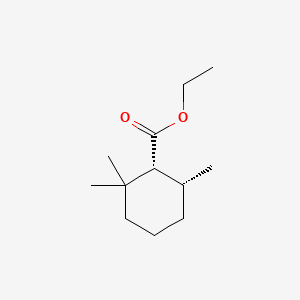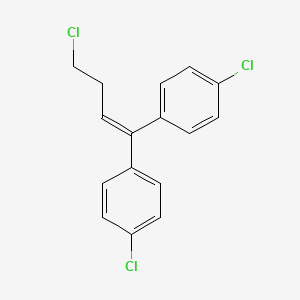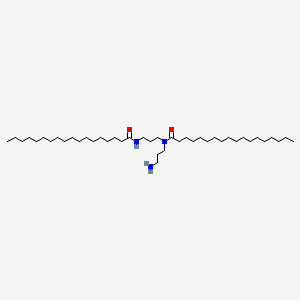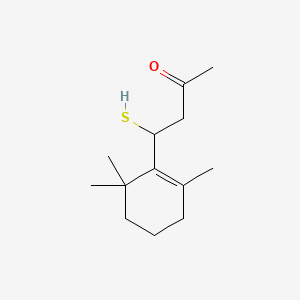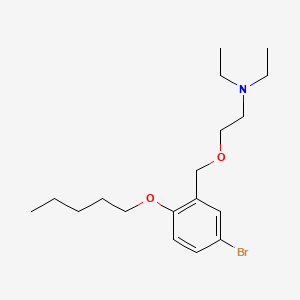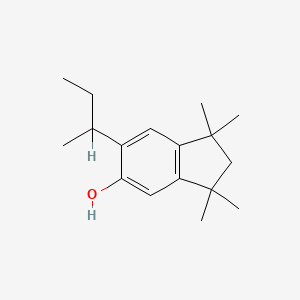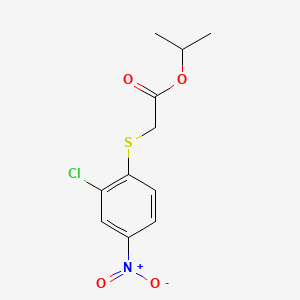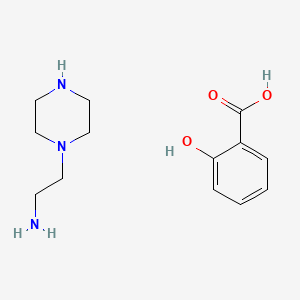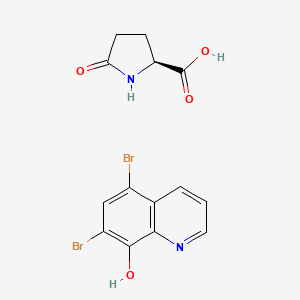
Einecs 299-162-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is derived from renewable resources, making it an environmentally friendly alternative in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,5-furandicarboxylic acid can be synthesized through several methods, including the oxidation of 5-hydroxymethylfurfural (HMF). The oxidation process typically involves the use of catalysts such as gold, platinum, or palladium under mild conditions. Another method involves the catalytic dehydration of hexose sugars, which are abundant in biomass .
Industrial Production Methods
Industrial production of 2,5-furandicarboxylic acid primarily focuses on the catalytic oxidation of HMF. This process is scalable and can be integrated into existing chemical production infrastructures. The use of renewable feedstocks, such as agricultural waste, further enhances the sustainability of this production method .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-furandicarboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of HMF to 2,5-furandicarboxylic acid.
Esterification: Reaction with alcohols to form esters, which are useful in polymer production.
Polymerization: Formation of polyesters and polyamides through reactions with diols and diamines.
Common Reagents and Conditions
Oxidation: Catalysts such as gold, platinum, or palladium; mild temperatures and pressures.
Esterification: Alcohols (e.g., methanol, ethanol); acid catalysts (e.g., sulfuric acid).
Polymerization: Diols (e.g., ethylene glycol); diamines (e.g., hexamethylenediamine); high temperatures and pressures.
Major Products
Polyesters: Used in the production of biodegradable plastics.
Polyamides: Utilized in the manufacture of high-performance fibers and resins.
Applications De Recherche Scientifique
2,5-furandicarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: As a monomer in the synthesis of biodegradable polymers.
Biology: Potential use in drug delivery systems due to its biocompatibility.
Medicine: Exploration as a building block for pharmaceuticals.
Industry: Replacement for petroleum-derived chemicals in the production of plastics and resins.
Mécanisme D'action
The mechanism by which 2,5-furandicarboxylic acid exerts its effects is primarily through its ability to form stable polymers. The molecular targets include hydroxyl and amine groups, which react with the carboxylic acid groups of 2,5-furandicarboxylic acid to form ester and amide linkages. These reactions are facilitated by catalysts and occur under specific conditions of temperature and pressure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Terephthalic Acid: A petroleum-derived compound used in polyester production.
Isophthalic Acid: Another petroleum-derived compound with similar applications.
Uniqueness
2,5-furandicarboxylic acid stands out due to its renewable origin and potential to reduce reliance on fossil fuels. Its ability to form biodegradable polymers makes it a more sustainable option compared to its petroleum-derived counterparts .
Propriétés
Numéro CAS |
93857-29-5 |
|---|---|
Formule moléculaire |
C14H12Br2N2O4 |
Poids moléculaire |
432.06 g/mol |
Nom IUPAC |
5,7-dibromoquinolin-8-ol;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H5Br2NO.C5H7NO3/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8;7-4-2-1-3(6-4)5(8)9/h1-4,13H;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |
Clé InChI |
DRZJRTZZIKMYSU-HVDRVSQOSA-N |
SMILES isomérique |
C1CC(=O)N[C@@H]1C(=O)O.C1=CC2=C(C(=C(C=C2Br)Br)O)N=C1 |
SMILES canonique |
C1CC(=O)NC1C(=O)O.C1=CC2=C(C(=C(C=C2Br)Br)O)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


